Tautomeric Stability: 4′-Chloroacetophenone Phenylhydrazone Retains Hydrazone Form in Solution
Polarographic half-wave potential measurements confirm that 4′-chloroacetophenone phenylhydrazone maintains the hydrazone tautomeric structure both in the free solid state and in freshly prepared alcoholic solution, whereas phenylhydrazones of aliphatic carbonyl compounds (acetaldehyde and isobutyraldehyde) undergo conversion to the ene-hydrazine form upon dissolution [1]. This tautomeric fidelity distinguishes the aromatic hydrazone scaffold from its aliphatic counterparts and ensures reproducible redox behavior in electrochemical and synthetic applications.
| Evidence Dimension | Tautomeric form in alcoholic solution |
|---|---|
| Target Compound Data | Hydrazone structure (stable) |
| Comparator Or Baseline | Acetaldehyde phenylhydrazone; Isobutyraldehyde phenylhydrazone |
| Quantified Difference | Half-wave potentials of tautomers and stereoisomers determined; target compound exhibits distinct potential consistent with hydrazone form; aliphatic derivatives show potential shifts indicative of ene-hydrazine tautomer equilibrium |
| Conditions | Polarography in alcoholic solutions (freshly prepared) |
Why This Matters
For analytical method development and synthetic reproducibility, the predictable tautomeric state of 4′-chloroacetophenone phenylhydrazone eliminates a source of structural ambiguity that plagues aliphatic hydrazone derivatives.
- [1] Kitaev, Y. P., & Arbuzov, A. E. (1960). Tautomerism and geometric isomerism of nitrogen containing derivatives of carbonyl compounds. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 9(8), 1306-1311. View Source
